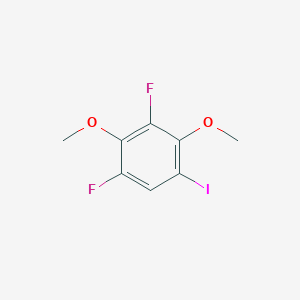
3,5-Difluoro-2,4-dimethoxyiodobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Difluoro-2,4-dimethoxyiodobenzene is an organic compound with the molecular formula C8H7F2IO2 It is characterized by the presence of two fluorine atoms, two methoxy groups, and an iodine atom attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-2,4-dimethoxyiodobenzene typically involves the iodination of 3,5-difluoro-2,4-dimethoxybenzene. One common method is the Sandmeyer reaction, where the corresponding diazonium salt is treated with potassium iodide. The reaction conditions generally include:
Starting Material: 3,5-Difluoro-2,4-dimethoxyaniline
Reagents: Sodium nitrite (NaNO2), hydrochloric acid (HCl), potassium iodide (KI)
Conditions: The reaction is carried out at low temperatures (0-5°C) to form the diazonium salt, which is then reacted with KI to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
3,5-Difluoro-2,4-dimethoxyiodobenzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in reactions such as the Suzuki coupling or the Sonogashira coupling.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Methoxy Group Reactions: The methoxy groups can participate in nucleophilic substitution reactions, especially under acidic or basic conditions.
Common Reagents and Conditions
Suzuki Coupling: Uses palladium catalysts and boronic acids under mild conditions.
Sonogashira Coupling: Involves palladium and copper catalysts with terminal alkynes.
Nucleophilic Substitution: Utilizes strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling would yield biaryl compounds, while Sonogashira coupling would produce alkynyl-substituted derivatives.
科学的研究の応用
Chemistry
In organic synthesis, 3,5-Difluoro-2,4-dimethoxyiodobenzene serves as a versatile building block for the construction of more complex molecules. Its ability to undergo various coupling reactions makes it valuable for creating biaryl structures and other functionalized aromatic compounds.
Biology and Medicine
In medicinal chemistry, this compound can be used to synthesize potential pharmaceutical agents. Its fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates, while the methoxy groups can influence the compound’s pharmacokinetic properties.
Industry
In the materials science industry, this compound can be used to develop new polymers and advanced
特性
分子式 |
C8H7F2IO2 |
|---|---|
分子量 |
300.04 g/mol |
IUPAC名 |
1,3-difluoro-5-iodo-2,4-dimethoxybenzene |
InChI |
InChI=1S/C8H7F2IO2/c1-12-7-4(9)3-5(11)8(13-2)6(7)10/h3H,1-2H3 |
InChIキー |
QIIGKOYUNPWGJD-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C(C=C1F)I)OC)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



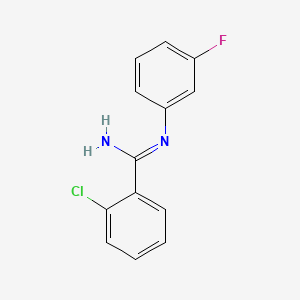

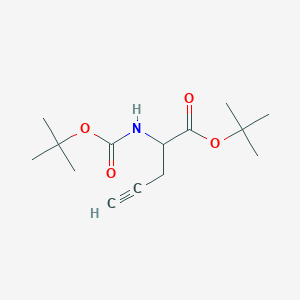
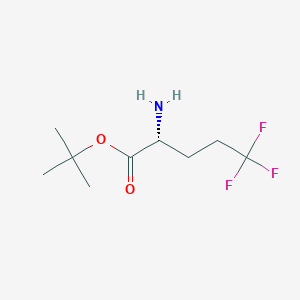
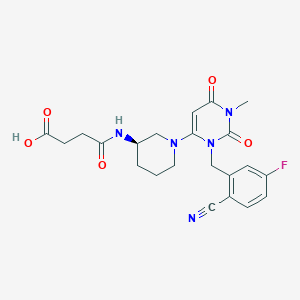
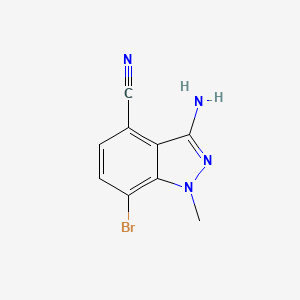
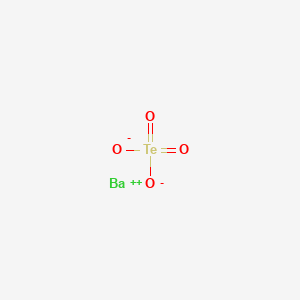

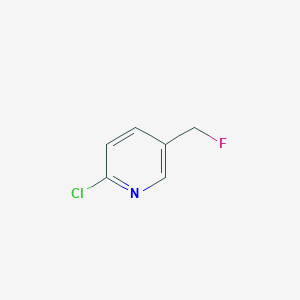
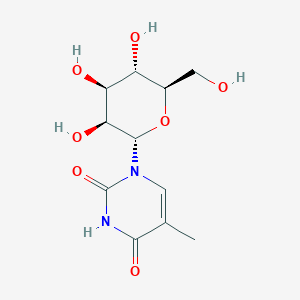

![1-(1-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethan-1-one](/img/structure/B12840289.png)

